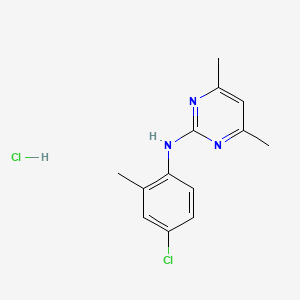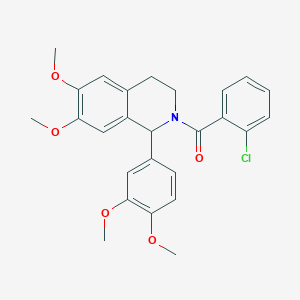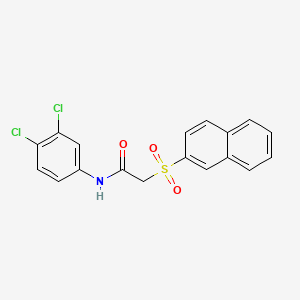
N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride
描述
N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It belongs to a class of drugs called Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that play a crucial role in the immune system's signaling pathways.
作用机制
N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride works by selectively inhibiting the activity of JAK enzymes that play a crucial role in the immune system's signaling pathways. JAK enzymes are involved in the activation of various cytokines and growth factors that are responsible for the inflammation and immune response. By blocking the activity of JAK enzymes, N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride can reduce the production of these cytokines and growth factors, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has been shown to have potent anti-inflammatory and immunosuppressive effects in various animal models and clinical trials. It can reduce the production of various cytokines and growth factors, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-17 (IL-17), which are known to play a crucial role in the pathogenesis of autoimmune diseases. N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride can also reduce the activity of various immune cells, including T cells, B cells, and natural killer (NK) cells, which are involved in the immune response.
实验室实验的优点和局限性
N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has several advantages for lab experiments, including its potent and selective inhibition of JAK enzymes, its ability to reduce the production of various cytokines and growth factors, and its ability to reduce the activity of various immune cells. However, it also has some limitations, including its potential toxicity and side effects, its narrow therapeutic window, and its potential to interfere with other signaling pathways.
未来方向
N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has shown promising results in various animal models and clinical trials, and it is currently being investigated for its potential therapeutic applications in various autoimmune diseases. Some of the future directions for research on N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride include:
1. Investigating the long-term safety and efficacy of N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride in clinical trials.
2. Exploring the potential use of N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride in combination with other immunosuppressive drugs for the treatment of autoimmune diseases.
3. Investigating the potential use of N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride in other inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
4. Investigating the potential use of N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride in cancer immunotherapy, as JAK enzymes are also involved in the activation of various cytokines and growth factors that are responsible for the tumor microenvironment.
5. Developing new JAK inhibitors with improved selectivity and potency.
In conclusion, N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride is a promising candidate for the treatment of various autoimmune diseases, and its potent anti-inflammatory and immunosuppressive effects make it an attractive target for further research. However, further studies are needed to investigate its long-term safety and efficacy, as well as its potential use in other inflammatory diseases and cancer immunotherapy.
科学研究应用
N-(4-chloro-2-methylphenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to have potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of these diseases.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4,6-dimethylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3.ClH/c1-8-6-11(14)4-5-12(8)17-13-15-9(2)7-10(3)16-13;/h4-7H,1-3H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYWPZFTSBPHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)Cl)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-{2-hydroxy-3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4173716.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4173724.png)
![N-(3-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4173727.png)
![N~1~-(1-bicyclo[2.2.1]hept-2-ylethyl)-N~2~,N~2~-dimethylglycinamide hydrochloride](/img/structure/B4173733.png)


![2-[(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4173753.png)
![N-ethyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4173761.png)
![8-nitro-2-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4173762.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4173780.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4173790.png)
![7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173804.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-furamide](/img/structure/B4173821.png)